

Specificity of GSK2982772 Demonstrated by Comparison with an Inactive Analog

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Compound of Interest		
Compound Name:	GSK2982772	
Cat. No.:	B607817	Get Quote

GSK2982772 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and necroptotic cell death. To rigorously assess its on-target activity, **GSK2982772** has been compared with its corresponding R-enantiomer, which serves as a structurally analogous but biologically inactive control. This comparison provides compelling evidence that the observed cellular and biochemical effects of **GSK2982772** are a direct result of its specific inhibition of RIPK1.

The specificity of a chemical probe is paramount in biomedical research and drug development to ensure that its biological effects are attributable to the intended target and not to off-target interactions. The use of an inactive analog, particularly an enantiomer that is stereochemically identical in composition but differs in its three-dimensional arrangement, is a gold-standard method for demonstrating such specificity. In the case of **GSK2982772**, its S-enantiomer potently inhibits RIPK1, while the R-enantiomer is largely devoid of activity.[1]

Quantitative Comparison of GSK2982772 and its Inactive Analog

Experimental data from biochemical and cellular assays consistently demonstrate the dramatic difference in activity between **GSK2982772** and its inactive R-enantiomer. This stark contrast in potency underscores the specific interaction of **GSK2982772** with the RIPK1 kinase.



Assay Type	Compound	Target	Potency (IC50/EC50)
Biochemical Assay			
Fluorescence Polarization (FP) Binding Assay	GSK2982772	Human RIPK1	16 nM[2][3]
Inactive R-enantiomer	Human RIPK1	> 10,000 nM	
ADP-Glo Kinase Assay	GSK2982772	Human RIPK1	1 nM[2]
Inactive R-enantiomer	Human RIPK1	> 10,000 nM	_
Cellular Assay			_
TNF-induced Necroptosis in U937 cells	GSK2982772	Cellular RIPK1	3.6 nM
Inactive R-enantiomer	Cellular RIPK1	> 30,000 nM	

Kinase Selectivity Profile

GSK2982772 exhibits exceptional selectivity for RIPK1 over a broad panel of other kinases. This high degree of selectivity further minimizes the potential for off-target effects.

Kinase Panel	Number of Kinases	GSK2982772 Concentration	Notable Off-Targets (with >50% inhibition)
Reaction Biology KinomeScan	>339	10 μΜ	ERK5 (>1,000-fold selectivity)[2][3]
DiscoveRx KINOMEscan	456	10 μΜ	None significant[1]

Signaling Pathways and Experimental Workflows

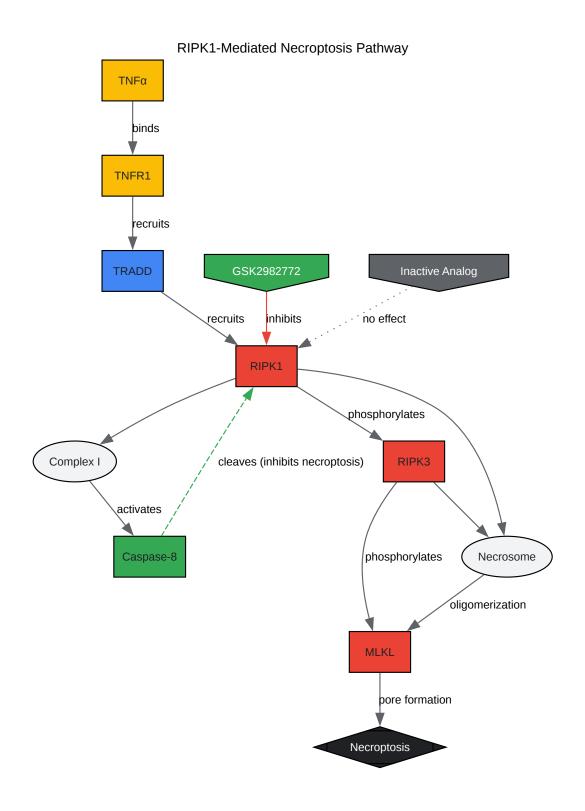




The primary mechanism of action of **GSK2982772** is the inhibition of the kinase activity of RIPK1, which plays a crucial role in the tumor necrosis factor (TNF) signaling pathway that can lead to necroptosis, a form of programmed cell death.

RIPK1-Mediated Necroptosis Signaling Pathway





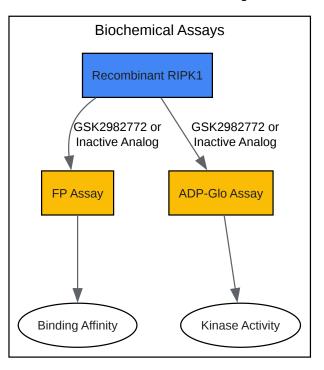
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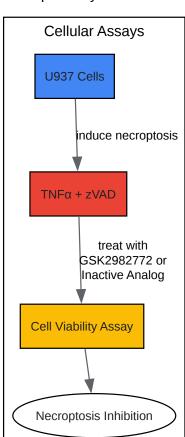
Caption: Simplified signaling pathway of TNFα-induced necroptosis mediated by RIPK1.



Experimental Workflow for Assessing RIPK1 Inhibition

Workflow for Assessing RIPK1 Inhibitor Specificity





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Caption: General workflow for biochemical and cellular assays to assess RIPK1 inhibitor specificity.

Detailed Experimental Protocols RIPK1 Fluorescence Polarization (FP) Binding Assay

This assay measures the binding affinity of compounds to the RIPK1 kinase domain.



- Reagents and Materials:
 - Recombinant human RIPK1 kinase domain (amino acids 1-375).
 - Fluorescently labeled tracer ligand that binds to the ATP-binding site of RIPK1.
 - Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - GSK2982772 and inactive R-enantiomer serially diluted in DMSO.
 - 384-well black microplates.
- Procedure:
 - Add assay buffer, recombinant RIPK1, and fluorescent tracer to the wells of the microplate.
 - Add serially diluted compounds (GSK2982772 or inactive analog) to the wells.
 - Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
 - Measure the fluorescence polarization on a suitable plate reader.
- Data Analysis:
 - The decrease in fluorescence polarization is proportional to the displacement of the tracer by the test compound.
 - IC50 values are calculated by fitting the data to a four-parameter logistic equation.

TNF-induced Necroptosis Cellular Assay in U937 Cells

This assay assesses the ability of a compound to inhibit necroptosis in a human cell line.

- Reagents and Materials:
 - U937 human monocytic cells.
 - Cell culture medium (e.g., RPMI-1640 with 10% FBS).



- Human Tumor Necrosis Factor-alpha (TNFα).
- Pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and induce necroptosis.
- GSK2982772 and inactive R-enantiomer serially diluted in DMSO.
- Cell viability reagent (e.g., CellTiter-Glo).
- 96-well white clear-bottom microplates.
- Procedure:
 - Seed U937 cells into the wells of the microplate and incubate overnight.
 - Pre-treat the cells with serially diluted compounds (GSK2982772 or inactive analog) for 1 hour.
 - Induce necroptosis by adding TNFα and z-VAD-FMK to the wells.
 - Incubate for 24-48 hours.
 - Measure cell viability using a luminescence-based assay.
- Data Analysis:
 - The increase in luminescence is proportional to the number of viable cells.
 - EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

The comprehensive analysis of **GSK2982772** in direct comparison with its inactive R-enantiomer provides robust evidence for its specific on-target engagement of RIPK1. The dramatic difference in potency observed in both biochemical and cellular assays, combined with its high selectivity across the kinome, validates **GSK2982772** as a precise pharmacological tool for investigating the biological roles of RIPK1 and as a promising therapeutic candidate for inflammatory diseases.



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